Cas no 921838-78-0 (3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide)

3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 3-fluoro-N-[4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl]-
- AKOS001951750
- 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
- F2099-0020
- 3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
- 921838-78-0
- 3-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide
-
- Inchi: 1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23)
- InChI Key: NTGJYBSKPXZPEE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C2=NN=C(S(C)(=O)=O)C=C2)C=C1)(=O)C1=CC=CC(F)=C1
Computed Properties
- Exact Mass: 371.07399065g/mol
- Monoisotopic Mass: 371.07399065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.4Ų
- XLogP3: 2
Experimental Properties
- Density: 1.396±0.06 g/cm3(Predicted)
- Boiling Point: 561.7±50.0 °C(Predicted)
- pka: 12.45±0.70(Predicted)
3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2099-0020-2mg |
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921838-78-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2099-0020-2μmol |
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921838-78-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2099-0020-1mg |
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921838-78-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2099-0020-3mg |
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921838-78-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide Related Literature
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
4. Book reviews
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide
Introduction to 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide (CAS No. 921838-78-0)
3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide, identified by its CAS number 921838-78-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the development of novel drugs targeting various biological pathways. The structural features of 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide make it a promising candidate for further investigation and development.
The molecular structure of this compound is characterized by the presence of a benzamide core, which is flanked by a fluorine atom and a pyridazine ring substituted with a methanesulfonyl group. This unique arrangement of functional groups contributes to the compound's distinct chemical properties and biological activities. The benzamide moiety is well-known for its role in drug design, often serving as a key pharmacophore in many therapeutic agents. The introduction of a fluorine atom at the 3-position enhances the metabolic stability and binding affinity of the molecule, while the methanesulfonylpyridazine substituent adds another layer of complexity that can influence its interaction with biological targets.
In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate enzyme activity and signaling pathways associated with various diseases. 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide has been explored as a potential inhibitor in several preclinical studies due to its ability to interact with specific enzymes and receptors. For instance, studies have suggested that this compound may exhibit inhibitory effects on enzymes involved in inflammation and cancer progression. The fluorine atom in its structure plays a crucial role in enhancing its binding affinity to these targets, making it a valuable scaffold for drug discovery.
The synthesis of 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorine atom, in particular, necessitates specialized synthetic techniques to achieve regioselectivity and minimize unwanted side reactions. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently.
One of the most compelling aspects of 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide is its potential for further derivatization. By modifying various functional groups within its structure, researchers can generate a library of analogs with tailored biological activities. This flexibility makes it an attractive platform for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates before they enter clinical trials.
The pharmacokinetic properties of this compound are also an area of active investigation. Studies have begun to explore how the presence of the fluorine atom and other substituents affects its absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX). Understanding these properties is crucial for determining the feasibility of translating preclinical findings into clinical applications. Preliminary data suggest that 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide exhibits favorable pharmacokinetic profiles, making it a promising candidate for further development.
In conclusion, 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide (CAS No. 921838-78-0) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable tool for drug discovery and development. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound holds great promise for addressing unmet medical needs in various therapeutic areas.
921838-78-0 (3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide) Related Products
- 2680708-31-8(1-(1-Aminocyclopropyl)-2-bromoethan-1-one)
- 954615-05-5(4-methoxy-2-methyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 145612-59-5(N-Boc-DL-serine Benzyl Ester)
- 35113-97-4(1-Methoxy-3-methyl-5-nitrobenzene)
- 778587-05-6(Benzamide, N-cyclohexyl-3-hydroxy-N-methyl-)
- 1804656-23-2(Ethyl 2-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate)
- 1928-37-6(2,4,5-T-Methyl Ester)
- 852450-48-7(2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2-methoxyphenyl)acetamide)
- 2171874-19-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-phenoxyphenyl)butanoic acid)
- 1805228-59-4(5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetic acid)




